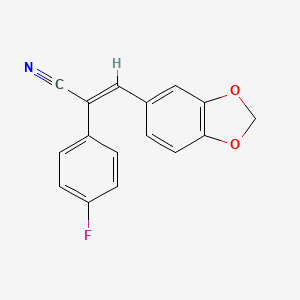![molecular formula C16H22N2O4S B5306140 {4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE](/img/structure/B5306140.png)
{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE is a complex organic compound with a molecular formula of C18H24N2O4S. This compound features a piperazine ring substituted with a 4-methylphenylsulfonyl group and a tetrahydro-2-furanyl methanone moiety. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 4-Methylphenylsulfonyl Group: The piperazine ring is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the 4-methylphenylsulfonyl group.
Attachment of the Tetrahydro-2-Furanyl Methanone Moiety: The final step involves the reaction of the sulfonylated piperazine with tetrahydro-2-furanyl methanone under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the 4-methylphenylsulfonyl group.
Reduction: Reduction reactions can target the carbonyl group in the tetrahydro-2-furanyl methanone moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring and sulfonyl group.
Reduction: Reduced forms of the tetrahydro-2-furanyl methanone moiety.
Substitution: Substituted derivatives at the sulfonyl group.
科学研究应用
Chemistry
In chemistry, {4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is used to study the interactions between small molecules and biological targets. It serves as a probe to investigate the binding affinities and mechanisms of action of various enzymes and receptors.
Medicine
In medicine, this compound has potential therapeutic applications. It is being explored for its efficacy in treating certain diseases due to its ability to modulate specific biological pathways.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it a valuable component in manufacturing.
作用机制
The mechanism of action of {4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, altering their activity and modulating various biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- {4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}(PHENYL)METHANONE
- 2-{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}-1-MORPHOLINO-1-ETHANONE
Uniqueness
{4-[(4-METHYLPHENYL)SULFONYL]PIPERAZINO}(TETRAHYDRO-2-FURANYL)METHANONE is unique due to the presence of the tetrahydro-2-furanyl methanone moiety, which imparts distinct chemical and biological properties. This moiety enhances the compound’s stability and reactivity, making it more versatile in various applications compared to its similar counterparts.
属性
IUPAC Name |
[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-13-4-6-14(7-5-13)23(20,21)18-10-8-17(9-11-18)16(19)15-3-2-12-22-15/h4-7,15H,2-3,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLYBQQDVUINODS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
49.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49816867 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-pyrimidin-2-yl-4-{[6-(3-thienyl)pyridin-3-yl]carbonyl}-1,4-diazepane](/img/structure/B5306063.png)

![4-{4-[(2,5-dimethylphenyl)amino]phthalazin-1-yl}-N,N-diethylbenzamide](/img/structure/B5306075.png)
![1-(2-methylphenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B5306093.png)
![N-[4-(AMINOSULFONYL)PHENYL]-N,N-DIMETHYLTETRAHYDRO-1,4(2H)-PYRIDINEDICARBOXAMIDE](/img/structure/B5306100.png)
![(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B5306103.png)
![2-(1H-benzimidazol-2-yl)-3-[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B5306105.png)

![methyl 4-[5-[[(3S,4S)-3,4-dihydroxypiperidin-1-yl]methyl]-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B5306114.png)
![(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-N-ethyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane-5-carboxamide](/img/structure/B5306119.png)
![5-(3-bromophenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B5306125.png)
![(3-{[(5-Bromofuran-2-yl)carbonyl]amino}phenoxy)acetic acid](/img/structure/B5306130.png)

![2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHYL 2-(1,3-DIOXOISOINDOL-2-YL)-4-(METHYLSULFANYL)BUTANOATE](/img/structure/B5306149.png)
